2,4-Dibromobenzonitrile 2,4-Dibromobenzonitrile
Brand Name: Vulcanchem
CAS No.: 78222-69-2
VCID: VC6255278
InChI: InChI=1S/C7H3Br2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
SMILES: C1=CC(=C(C=C1Br)Br)C#N
Molecular Formula: C7H3Br2N
Molecular Weight: 260.916

2,4-Dibromobenzonitrile

CAS No.: 78222-69-2

Cat. No.: VC6255278

Molecular Formula: C7H3Br2N

Molecular Weight: 260.916

* For research use only. Not for human or veterinary use.

2,4-Dibromobenzonitrile - 78222-69-2

Specification

CAS No. 78222-69-2
Molecular Formula C7H3Br2N
Molecular Weight 260.916
IUPAC Name 2,4-dibromobenzonitrile
Standard InChI InChI=1S/C7H3Br2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
Standard InChI Key MIQRQLRZDQTHGM-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)Br)C#N

Introduction

Chemical Identity and Structural Characteristics

2,4-Dibromobenzonitrile belongs to the class of dihalogenated benzonitriles, distinguished by its substitution pattern and functional groups. Key identifiers include:

PropertyValue
CAS Number78222-69-2
Molecular FormulaC7H3Br2N\text{C}_7\text{H}_3\text{Br}_2\text{N}
Molar Mass260.91 g/mol
Exact Mass258.863 Da
LogP (Partition Coefficient)3.08
Topological Polar Surface Area23.79 Ų

The compound’s structure features a benzene ring substituted with a nitrile group (-CN) at position 1 and bromine atoms at positions 2 and 4. This arrangement confers distinct electronic and steric effects, influencing its reactivity in substitution and coupling reactions .

Synthesis and Production Methods

Bromination of Benzonitrile Derivatives

The synthesis of 2,4-dibromobenzonitrile typically involves the bromination of benzonitrile or its mono-substituted derivatives. Direct bromination using elemental bromine (Br2\text{Br}_2) in the presence of a Lewis acid catalyst (e.g., FeBr3\text{FeBr}_3) under controlled temperatures (40–60°C) yields the di-substituted product. The reaction proceeds via electrophilic aromatic substitution, with the nitrile group acting as a meta-directing group, favoring bromination at the 2- and 4-positions .

Industrial-Scale Optimization

Industrial production emphasizes yield maximization and purity control. Key parameters include:

  • Stoichiometry: A 2:1 molar ratio of bromine to benzonitrile ensures complete di-substitution.

  • Catalyst Loading: 5–10% FeBr3\text{FeBr}_3 by weight relative to benzonitrile.

  • Purification: Recrystallization from ethanol or column chromatography isolates the product with >95% purity .

Physicochemical Properties

Solubility and Stability

2,4-Dibromobenzonitrile is sparingly soluble in water (0.2 g/L at 25°C) but exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is stable under inert atmospheres but may decompose upon prolonged exposure to moisture or light, necessitating storage at 2–8°C in sealed containers .

Chemical Reactivity and Functionalization

Nucleophilic Substitution Reactions

The bromine atoms at positions 2 and 4 are susceptible to nucleophilic displacement. For example:

  • Amination: Reaction with ammonia or primary amines in the presence of CuCN\text{CuCN} yields 2,4-diaminobenzonitrile derivatives.

  • Alkoxy Substitution: Treatment with sodium methoxide produces 2,4-dimethoxybenzonitrile.

Nitrile Group Transformations

The nitrile moiety can undergo reduction or hydrolysis:

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the nitrile to a primary amine, forming 2,4-dibromobenzylamine.

  • Hydrolysis: Acidic or basic conditions convert the nitrile to a carboxylic acid (2,4-dibromobenzoic acid\text{2,4-dibromobenzoic acid}) or amide, respectively.

Applications in Organic Synthesis

Pharmaceutical Intermediates

2,4-Dibromobenzonitrile serves as a precursor to bioactive molecules. For instance:

  • Anticancer Agents: Suzuki-Miyaura cross-coupling with boronic acids introduces aryl groups, enabling the synthesis of tyrosine kinase inhibitors .

  • Antimicrobial Compounds: Functionalization with heterocycles (e.g., triazoles) enhances activity against Gram-positive bacteria .

Materials Science

The compound’s rigid aromatic core and halogen substituents make it a candidate for:

  • Liquid Crystals: Incorporation into mesogenic structures modulates phase behavior.

  • Polymer Additives: Bromine atoms act as flame retardants in polyesters and epoxies .

Comparison with Isomeric Analogues

Property2,4-Dibromobenzonitrile2,6-Dibromobenzonitrile
Substitution Pattern2- and 4-positions2- and 6-positions
Reactivity in SubstitutionHigher due to para-bromineLower due to steric hindrance
ApplicationsPharmaceuticals, polymersCellulose synthesis inhibitors

The 2,4-isomer’s para-bromine atom enhances electronic conjugation, making it more reactive in aromatic substitution compared to the 2,6-isomer .

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